molecular formula C15H11ClN4O B11835404 3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one

3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one

Cat. No.: B11835404
M. Wt: 298.73 g/mol
InChI Key: BCNKQVYPXHMSLJ-MFOYZWKCSA-N
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Description

3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a quinoxaline-based hydrazone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is part of a class of Schiff's bases incorporating the quinoxalin-2(1H)-one scaffold, a heterocyclic structure known for its diverse biological activities . Extensive in vitro research highlights its potential as a dual-action agent with pronounced antimicrobial and anticancer properties. In antimicrobial studies, related quinoxalin-2(1H)-one based hydrazone derivatives have demonstrated good to moderate activity against a panel of Gram-positive and Gram-negative bacterial strains, including multi-drug resistant bacteria (MDRB), with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.97 µg/mL and bactericidal behavior . The compound's core structure is also a key pharmacophore in the development of novel anticancer agents. Research on similar quinoxalinone Schiff's bases has shown promising in vitro cytotoxic activity against colorectal cancer cell lines, such as HCT-116 and LoVo, by targeting critical effectors in carcinogenesis like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) . These enzymes play sophisticated roles in tumorigenesis; COX-2 is overexpressed in colorectal neoplastic tissues and is involved in prostaglandin E2 (PGE2) biosynthesis, while LDHA is a key enzyme in the Warburg effect, a hallmark of cancer metabolism . The compound is supplied for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H11ClN4O

Molecular Weight

298.73 g/mol

IUPAC Name

3-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H11ClN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9-

InChI Key

BCNKQVYPXHMSLJ-MFOYZWKCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C\C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the condensation of 4-chlorobenzaldehyde with quinoxalin-2(1H)-one hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of quinoxalinones exhibit significant anticancer activity. For instance, compounds featuring the quinoxalinone scaffold have shown inhibitory effects against various cancer cell lines, including:

  • Breast Cancer : In vitro studies demonstrated that certain derivatives can inhibit cell proliferation by targeting tubulin polymerization, an essential process for mitosis .
  • Colorectal Cancer : The compound has been evaluated for its effects on colorectal cancer cells, showing potential as an antiproliferative agent through mechanisms involving topoisomerase II-DNA interactions .

Antimicrobial Activity

Quinoxalinone derivatives have also been assessed for their antimicrobial properties. Some studies report that these compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus and Escherichia coli : In vitro assays revealed notable inhibitory effects against these pathogens, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound has been investigated as an inhibitor of key enzymes involved in disease processes:

  • Cyclooxygenase-2 (COX-2) : As a target for anti-inflammatory drugs, COX-2 inhibition by quinoxalinone derivatives may provide relief from pain and inflammation associated with conditions like arthritis .
  • Lactate Dehydrogenase (LDHA) : Inhibitors of LDHA are being explored for their role in cancer metabolism; compounds with the quinoxalinone structure have shown promise in this area as well .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of quinoxalinone derivatives and their biological activity is crucial for drug design. Studies often focus on modifying substituents on the benzylidene moiety to enhance potency and selectivity against specific targets. For instance:

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased anticancer activity
Electron-donating groupsEnhanced enzyme inhibition
Halogen substitutionsImproved antimicrobial properties

This table summarizes how different substituents can influence the biological efficacy of 3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one.

Case Studies

  • Anticancer Efficacy : A study published in Organic Communications highlighted a series of synthesized quinoxalinones that exhibited selective cytotoxicity against nasopharyngeal carcinoma cells, emphasizing their potential as novel anticancer agents .
  • Antimicrobial Testing : Research conducted on various quinoxaline derivatives demonstrated significant activity against Mycobacterium smegmatis, suggesting a pathway for developing new treatments for tuberculosis .
  • Enzyme Inhibition Profiles : A detailed evaluation of quinoxalinone derivatives showed promising results as selective inhibitors of COX-2 and LDHA, indicating their potential utility in managing inflammatory diseases and cancer metabolism .

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 2: Antimicrobial and Pharmacological Activities
Compound Name Antibacterial Activity (MIC, µg/mL) Antifungal Activity (MIC, µg/mL) Other Activities Reference ID
3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one Not explicitly reported Not explicitly reported DNA intercalation (Kb = 7.18×10⁵ M⁻¹)
3-{2-[1-(6-Chloro-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinyl}quinoxalin-2(1H)-one 7.8 (vs. S. aureus)
3-(2-(4-Hydroxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one (2e) 12.5 (vs. E. coli) 25 (vs. C. albicans)
3-(2-(3,4-Dichlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one (3d) 15.6 (vs. B. subtilis)
3-[(2-{[(E)-(2-nitrophenyl)methylidene]amino}ethyl)amino]quinoxalin-2(1H)-one Anticonvulsant (delayed clonic seizures)

Activity Insights :

  • Chlorine substituents enhance antibacterial potency, as seen in the 6-chloro-coumarin derivative (MIC = 7.8 µg/mL) .
  • Hydroxyl groups (e.g., 4-OH) improve antifungal activity but may reduce antibacterial efficacy due to polarity .
  • DNA-binding studies reveal that Zn(II) and Cd(II) complexes of 2-hydroxybenzylidene derivatives exhibit stronger intercalation (Kb up to 8.18×10⁹ M⁻¹) than the parent ligand .

Physicochemical and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Chlorine and nitro groups increase electrophilicity, enhancing interactions with microbial enzymes .
    • Hydroxyl groups facilitate metal coordination, relevant for anticancer and DNA-binding applications .
  • Thermal Stability :
    • Compounds with nitro or dichloro substituents exhibit higher melting points (e.g., 283–285°C for 2,4-dinitro derivative) due to crystallinity and intermolecular interactions .

Biological Activity

3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxaline family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzymatic inhibitory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
  • Molecular Formula : C15H11ClN4O
  • CAS Number : 129227-26-5

Synthesis

The synthesis typically involves the condensation of 4-chlorobenzaldehyde with 3-hydrazinylquinoxalin-2(1H)-one under acidic conditions. The product is isolated through filtration and recrystallization, optimizing yield for industrial applications.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds like 4-chlorobenzylidene derivatives enhance antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .

CompoundActivity Against Gram-positive BacteriaActivity Against MycobacteriaReference
3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-oneModerateActive
4-ChlorocinnamanilidesHigher EfficacyBroader Spectrum

Anticancer Activity

Quinoxaline derivatives have been studied for their anticancer effects, particularly through mechanisms targeting tubulin polymerization and various kinases. In vitro studies reveal that compounds containing the quinoxaline moiety can inhibit cancer cell proliferation effectively. For example, a study reported IC50 values of synthesized derivatives indicating promising anticancer potential .

CompoundIC50 (µg/mL)Mechanism of ActionReference
Quinoxaline Derivative A96.19 ± 5.39COX-2 Inhibition
Quinoxaline Derivative B99.02 ± 5.09LDHA Inhibition

Enzymatic Inhibitory Activities

The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes and lactate dehydrogenase (LDHA). These enzymes are crucial in cancer metabolism and inflammation pathways. Structure-activity relationship (SAR) studies highlight that modifications to the substituents on the quinoxaline core can significantly affect inhibitory potency .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of quinoxaline derivatives against Enterococcus faecalis and found that certain modifications led to enhanced activity compared to standard antibiotics like ampicillin .
  • Anticancer Potential : Another investigation focused on the antiproliferative effects of quinoxaline derivatives against colorectal cancer cell lines, demonstrating significant inhibition rates and suggesting further development for therapeutic use .

Q & A

Q. What are the common synthetic routes for 3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one, and how are reaction conditions optimized?

The compound is synthesized via Schiff base condensation between 3-hydrazinoquinoxalin-2(1H)-one and substituted aldehydes (e.g., 4-chlorobenzaldehyde). Key steps include:

  • Traditional reflux method : Reactants are stirred in ethanol at 95°C for 3 hours, yielding 70–85% after recrystallization .
  • Microwave-assisted synthesis : Irradiation at 140°C for 75 seconds to 3 minutes using 300 W power improves yields (e.g., 73.2% for coumarin derivatives) and reduces reaction time .
  • Critical parameters : Solvent choice (ethanol/DMF), stoichiometry (1:1 molar ratio), and temperature control are optimized via TLC monitoring .

Q. What standard protocols evaluate the antimicrobial activity of quinoxalinone derivatives?

Antimicrobial activity is assessed using agar dilution/broth microdilution methods:

  • Bacterial strains : Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) .
  • Antifungal assays : Candida albicans is tested via zone-of-inhibition or MIC (minimum inhibitory concentration) .
  • Reference standards : Ofloxacin (antibacterial) and fluconazole (antifungal) are used for comparative analysis .

Q. How is the structure of this compound confirmed post-synthesis?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.09–8.28 ppm) and imine (N=CH) signals (δ 8.99 ppm). Carbonyl (C=O) appears at ~158 ppm .
  • IR spectroscopy : Confirm hydrazone formation via N-H (3214 cm⁻¹) and C=O (1685 cm⁻¹) stretches .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 340 for C₁₆H₁₀ClN₄O) validate molecular weight .

Advanced Research Questions

Q. How do substituents influence the antimicrobial efficacy of quinoxalinone derivatives?

  • Electron-withdrawing groups (e.g., -Cl) : Enhance antibacterial activity by increasing electrophilicity. For example, 4-chloro substitution improves MIC values against S. aureus by 2–4× compared to unsubstituted analogs .
  • Hydrophobic moieties (e.g., coumarin) : Improve membrane permeability, as seen in compound 7 (6-chloro-coumarin derivative), which shows the highest activity (MIC = 8 µg/mL) .
  • Antifungal optimization : Isopropylidene substituents increase activity against C. albicans (MIC = 16 µg/mL) .

Q. What methods determine the DNA interaction mechanisms of metal complexes of this compound?

  • UV-Vis spectroscopy : Hypochromism and redshift in absorption bands indicate intercalation. For example, Zn(II) complexes show a 12 nm shift with CT-DNA .
  • Binding constants (Kb) : Calculated via the Benesi-Hildebrand equation. Cd(II) complexes exhibit higher affinity (Kb = 8.18 × 10⁹ M⁻¹) due to flexible coordination geometry .
  • Gel electrophoresis : Cleavage of supercoiled pBR322 DNA confirms nuclease activity. Cu(II) complexes induce double-strand breaks via oxidative pathways .

Q. What contradictions exist in optimizing synthetic yields versus biological activity?

  • Microwave vs. traditional synthesis : While microwave methods improve yields (e.g., 73.2% vs. 60–70% for reflux), some derivatives (e.g., cyclized oxadiazoles) show reduced bioactivity due to steric hindrance .
  • Substituent trade-offs : Bulky groups (e.g., anthrone) lower antimicrobial potency despite high synthetic efficiency .
  • Metal complex stability : Mn(II) complexes exhibit moderate DNA binding (Kb = 7.18 × 10⁵ M⁻¹) but superior anticancer activity (IC₅₀ = 12 µM against HeLa) compared to free ligands .

Q. Methodological Recommendations

  • SAR studies : Use Hammett plots to correlate substituent σ-values with bioactivity .
  • Mechanistic assays : Combine molecular docking (e.g., with E. coli gyrase) and ROS detection to validate antibacterial pathways .
  • Crystallography : Solve single-crystal structures to confirm coordination geometry in metal complexes .

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